molecular formula C21H23N3O4S2 B2990219 2-(2-Methoxyphenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1170639-46-9

2-(2-Methoxyphenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No.: B2990219
CAS No.: 1170639-46-9
M. Wt: 445.55
InChI Key: IPXAMLHJAWCTLT-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

A series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antiproliferative activity. These compounds, including variations with methoxyphenyl groups, have shown significant antiproliferative activity against human cancer cell lines, highlighting their potential as anticancer agents. The substitution patterns on the thiadiazole ring have a notable impact on their activity, with some derivatives demonstrating comparable or superior efficacy to traditional chemotherapy agents like cisplatin (Matysiak et al., 2006).

Antimicrobial and Antiviral Properties

New derivatives of 1,3,4-thiadiazole have been designed and synthesized, demonstrating varied biological activities. These include antimicrobial and antiviral effects, with some compounds showing moderate activity against pathogenic bacterial and fungal strains. The introduction of specific functional groups and structural modifications has been explored to enhance these properties, offering a framework for developing new therapeutic agents (Sah et al., 2014).

Anticancer and Antitubercular Activities

The incorporation of 1,3,4-thiadiazole moieties into novel compounds has resulted in significant anticancer and antitubercular activities. These activities have been attributed to the unique structural features of the thiadiazole ring, combined with various substituents that enhance the compounds' bioactivity. This suggests their potential application in the development of new treatments for cancer and tuberculosis, providing a basis for further pharmacological studies (Al-Said et al., 2011).

Cytoprotective Antiulcer Agents

The synthesis of imidazo[1,2-a]pyridines substituted with thiadiazole groups has been investigated for their potential as antiulcer agents. These compounds have shown cytoprotective properties in experimental models, suggesting their usefulness in treating ulcers. While not all derivatives displayed significant antisecretory activity, their cytoprotective effects in reducing ulcerative lesions are noteworthy (Starrett et al., 1989).

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-27-16-7-9-17(10-8-16)30(25,26)24-13-11-15(12-14-24)20-22-23-21(29-20)18-5-3-4-6-19(18)28-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXAMLHJAWCTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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